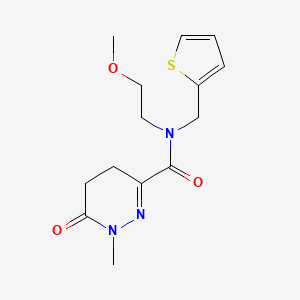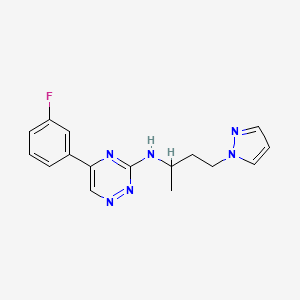![molecular formula C19H23FN4O2 B3794295 N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N',N'-dimethylbutanediamide](/img/structure/B3794295.png)
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N',N'-dimethylbutanediamide
Overview
Description
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N’,N’-dimethylbutanediamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N’,N’-dimethylbutanediamide involves several steps. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the indazole core. Subsequent functionalization of the indazole core with appropriate reagents leads to the formation of the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N’,N’-dimethylbutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N’,N’-dimethylbutanediamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N’,N’-dimethylbutanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N’,N’-dimethylbutanediamide can be compared with other similar compounds, such as:
N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-phenylacetamide: This compound has a similar indazole core but differs in the substitution pattern on the phenyl ring.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring instead of an indazole ring and has different biological activities.
The uniqueness of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N’,N’-dimethylbutanediamide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-N',N'-dimethylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-23(2)19(26)11-10-18(25)22-15-7-5-9-16-13(15)12-21-24(16)17-8-4-3-6-14(17)20/h3-4,6,8,12,15H,5,7,9-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVBPNLGRAPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)NC1CCCC2=C1C=NN2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-N-(5-morpholin-4-ylpentyl)propanamide](/img/structure/B3794217.png)
![2-ethyl-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B3794225.png)
![7-(3,6-dimethylpyrazin-2-yl)-4-[2-(isopropylthio)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B3794236.png)
![6-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B3794245.png)
![1-isopropyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B3794253.png)
![5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3794262.png)
![6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3794268.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-1-(4-methylbenzoyl)piperidin-4-amine](/img/structure/B3794271.png)
![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methylglycinate](/img/structure/B3794273.png)

![N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3794286.png)
![N-methyl-N-[[1-(3-methylphenyl)pyrazol-4-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B3794306.png)
![1-[1-[3-(1-methylcyclopropyl)propanoyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3794309.png)

